molecular formula C20H25N3O4S B11329581 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11329581
M. Wt: 403.5 g/mol
InChI Key: DHPGTKNRGHDNRL-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: Thiophene can be introduced via a substitution reaction using thiophene-2-ethylamine.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic substitution reaction involving 2-nitrophenol and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide is unique due to the combination of its structural components, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H25N3O4S/c24-20(15-27-18-9-4-3-8-16(18)23(25)26)21-14-17(19-10-7-13-28-19)22-11-5-1-2-6-12-22/h3-4,7-10,13,17H,1-2,5-6,11-12,14-15H2,(H,21,24)

InChI Key

DHPGTKNRGHDNRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3

Origin of Product

United States

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